molecular formula C10H11N B582926 4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine CAS No. 144343-92-0

4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine

Cat. No.: B582926
CAS No.: 144343-92-0
M. Wt: 145.205
InChI Key: QQVNSGRPKSVMPH-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1Z)-2-Methylbuta-1,3-dienyl]pyridine (CAS 144343-92-0) is a pyridine-based organic compound with the molecular formula C10H11N and a molecular weight of 145.20 g/mol. This compound features a (Z)-configured 2-methylbutadienyl chain, a structure that makes it a valuable building block in chemical synthesis and materials science research. Its defined stereochemistry is particularly useful for studying structure-activity relationships and for constructing more complex molecular architectures. Calculated physical properties include a density of approximately 0.958 g/cm³, a boiling point of 238.8°C at 760 mmHg, and a refractive index of 1.561 . Researchers utilize this compound and its structural analogs as core scaffolds in various development pipelines, including the creation of novel insecticides and small-molecule pharmaceuticals . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144343-92-0

Molecular Formula

C10H11N

Molecular Weight

145.205

IUPAC Name

4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine

InChI

InChI=1S/C10H11N/c1-3-9(2)8-10-4-6-11-7-5-10/h3-8H,1H2,2H3/b9-8-

InChI Key

QQVNSGRPKSVMPH-HJWRWDBZSA-N

SMILES

CC(=CC1=CC=NC=C1)C=C

Synonyms

Pyridine, 4-(2-methyl-1,3-butadienyl)-, (Z)- (9CI)

Origin of Product

United States

Reactivity and Chemical Transformations of 4 1z 2 Methylbuta 1,3 Dienyl Pyridine

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The dienyl substituent on the pyridine (B92270) ring provides a reactive handle for various cycloaddition pathways.

Diels-Alder Cycloadditions: Regio- and Stereoselectivity

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. masterorganicchemistry.comlibretexts.org In the case of 4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine, the diene is conjugated with an electron-withdrawing pyridine ring, which can influence its reactivity. For a typical Diels-Alder reaction, the rate is enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes, such as this 2-substituted diene, is a critical aspect. Generally, 2-substituted dienes tend to yield "para" (1,4) products when reacted with unsymmetrical dienophiles. masterorganicchemistry.com This preference can be explained by examining the resonance structures of the diene and the resulting orbital overlap in the transition state. youtube.com The stereochemistry of the dienophile is conserved in the product, meaning a cis-dienophile will result in a cis-substituted cyclohexene (B86901) ring, and a trans-dienophile will lead to a trans-substituted product. youtube.com

[2+2] and [3+2] Cycloaddition Pathways

Beyond the Diels-Alder reaction, the dienyl system can potentially participate in other modes of cycloaddition. [2+2] cycloadditions, which form four-membered rings, are typically photochemically allowed processes. wikipedia.org Recent advancements have shown that visible light-absorbing transition metal complexes can facilitate the [2+2] cycloaddition of 1,3-dienes under milder conditions, broadening the synthetic utility of this transformation. nih.gov

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are effective methods for constructing five-membered heterocyclic rings. wikipedia.orguchicago.edu These reactions involve a 1,3-dipole reacting with a dipolarophile. While the diene itself is not a 1,3-dipole, it could potentially react with various 1,3-dipolar species. The development of photocatalytic [3+2] cycloadditions of aziridines driven by visible light showcases the ongoing innovation in this area. rsc.org Furthermore, formal [2+2+2] cycloaddition strategies have been developed for the synthesis of substituted pyridines, highlighting the diverse cycloaddition chemistry available. mit.edursc.org

Functional Group Interconversions on the Pyridine Moiety

The pyridine ring in this compound can undergo various functional group interconversions, a common strategy in the synthesis of complex molecules. nih.gov These transformations can be used to modify the electronic properties of the molecule or to introduce new reactive sites.

One common transformation is the quaternization of the pyridine nitrogen. This process involves the reaction of the pyridine with an alkyl halide to form a pyridinium (B92312) salt. This modification significantly alters the electronic nature of the pyridine ring, making it more susceptible to nucleophilic attack. The removal of N-pyridin-2-yl directing groups often proceeds through a quaternization-hydride reduction sequence. researchgate.net

Another approach involves the conversion of other functional groups on the pyridine ring. For instance, primary amines attached to a pyridine ring can be converted into esters through a two-step process involving reaction with a pyrylium (B1242799) salt followed by pyrolysis with a carboxylate salt. rsc.org The synthesis of functionalized pyridinium salts bearing a free amino group has also been achieved by using a proton as a protecting group for the amine during N-methylation of the pyridine ring. researchgate.net These methods demonstrate the potential for modifying a pyridine ring even in the presence of other reactive functional groups, although specific application to the title compound would require experimental validation.

Reactivity at the Dienyl System: Electrophilic and Nucleophilic Additions

The conjugated diene is a site of high reactivity, particularly towards electrophilic addition. pressbooks.pub When a conjugated diene reacts with an electrophile, such as a hydrogen halide, a mixture of 1,2- and 1,4-addition products is often observed. libretexts.orgyoutube.comlibretexts.org This is due to the formation of a resonance-stabilized allylic carbocation intermediate after the initial electrophilic attack. libretexts.org

The ratio of the 1,2- to 1,4-addition product can be influenced by reaction conditions such as temperature. libretexts.org At lower temperatures, the reaction is under kinetic control, favoring the formation of the 1,2-adduct, which is typically formed faster. At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-adduct is the major product. youtube.comyoutube.com The methyl group at the 2-position of the diene in this compound will influence the stability of the carbocation intermediates and thus the regioselectivity of the addition.

Nucleophilic addition to the dienyl system is also possible, especially when the pyridine ring is activated, for example, by quaternization. The electron-withdrawing nature of the pyridinium salt would make the conjugated diene system more electrophilic and susceptible to attack by nucleophiles. The formal α-nucleophilic addition to electron-deficient alkenes has been achieved through photoredox and copper dual catalysis, suggesting that similar strategies could be applied to pyridyl-conjugated dienes. acs.org

Polymerization Studies of Diene-Containing Monomers (e.g., 1,3-butadiene (B125203) derivatives)

The butadienyl group in this compound makes it a potential monomer for polymerization. Conjugated dienes can be polymerized through various mechanisms, including radical, cationic, and coordination polymerization. researchgate.net The resulting polymers contain double bonds in the backbone, which can be either cis or trans, leading to different material properties.

The polymerization of dienes can be initiated by radicals or acids, often leading to a 1,4-addition of the growing polymer chain to the diene monomer. The presence of the pyridine moiety could influence the polymerization process. Pyridine-containing polymers are of interest for various applications due to the Lewis basicity of the nitrogen atom. However, this basicity can sometimes interfere with transition-metal catalyzed polymerizations. nih.gov

Recent studies have shown the successful polymerization of various diene monomers. For example, a copper-based catalyst system has been shown to be active and stereospecific for the polymerization of 1,3-dienes like butadiene and isoprene (B109036). mdpi.com The polymerization of 2,3-dimethyl-1,3-butadiene (B165502) has also been investigated. mdpi.com Furthermore, the synthesis of tailored polymer structures has been achieved by combining cationic and anionic polymerization techniques. uni-bayreuth.de These examples suggest that this compound could be a viable monomer for the synthesis of novel functional polymers.

Radical Reactions Involving the Buta-1,3-dienyl Unit

The buta-1,3-dienyl unit can participate in radical reactions. Radical additions to conjugated dienes are well-known and can be initiated by various radical initiators. The pyridine ring itself can also be involved in radical reactions. For instance, the monoalkylation of N-methoxypyridinium salts with alkyl radicals has been reported, proceeding under neutral conditions. nih.govchemrxiv.org This demonstrates the high reactivity of activated pyridinium salts towards radicals.

Computational studies have provided mechanistic insights into pyridine-boryl radical-mediated cascade reactions. rsc.org These studies suggest that a radical-radical cross-coupling pathway can be more favorable than a Minisci-type radical addition. Radical probe experiments have been used to confirm the radical nature of certain reactions involving pyridines. chemrxiv.org Furthermore, radical decarboxylation reactions, such as the Barton decarboxylation, utilize radical intermediates to remove carboxylic acid groups. libretexts.org While direct experimental data on radical reactions of this compound is lacking, the established principles of radical chemistry suggest that both the diene and the pyridine moiety could be targeted by radical species, leading to a variety of potential products.

Metal Complexation and Ligand Chemistry of the Pyridine Nitrogen and Diene System

The compound this compound possesses two distinct potential coordination sites for metal ions: the lone pair of electrons on the pyridine nitrogen atom and the π-system of the conjugated diene. This bifunctional nature allows the molecule to exhibit versatile ligand chemistry, acting as either a monodentate or a bidentate ligand, or even a bridging ligand between multiple metal centers. The specific coordination mode is influenced by several factors, including the nature of the metal ion (its hardness or softness, size, and electronic properties), the other ligands present in the coordination sphere, and the reaction conditions.

The pyridine nitrogen typically acts as a classic Lewis base, donating its lone pair to a metal center to form a σ-bond. wikipedia.orgresearchgate.net This interaction is common for a wide range of transition metals. jscimedcentral.comlibretexts.org The basicity of the pyridine nitrogen, and thus the strength of the metal-ligand bond, can be subtly influenced by the electronic effects of the 2-methylbuta-1,3-dienyl substituent at the 4-position.

Concurrently, the conjugated diene system offers the potential for π-complexation with transition metals. In this mode, the π-orbitals of the diene overlap with the d-orbitals of the metal. This type of interaction is most frequently observed with electron-rich, low-valent transition metals. The diene can coordinate in various hapticities, most commonly as a η²- or η⁴-ligand. In η²-coordination, only one of the double bonds of the diene interacts with the metal center, while in η⁴-coordination, the entire conjugated system is involved.

The interplay between these two coordination sites is a key feature of the ligand chemistry of this compound. The molecule can coordinate to a single metal center in a chelating fashion, with the pyridine nitrogen and the diene system binding simultaneously to form a metallacycle. The geometry and stability of such a chelate would depend on the length and flexibility of the link between the two coordinating moieties.

Alternatively, the pyridine and diene can coordinate to different metal centers, leading to the formation of coordination polymers or bridged multinuclear complexes. This bridging behavior can be of interest in the design of functional materials with specific electronic or catalytic properties.

Research on analogous systems, such as other alkenylpyridines, has shown that the coordination preference can be steered. For instance, with hard metal ions, coordination is likely to occur exclusively through the "harder" pyridine nitrogen donor. Conversely, with soft, low-valent metals, coordination to the "softer" diene π-system becomes more favorable. In some cases, a hemilabile behavior might be observed, where the diene moiety can reversibly bind and unbind from the metal center, which can be a crucial step in catalytic cycles.

While specific experimental data on the metal complexes of this compound are not extensively documented, the expected coordination behavior can be inferred from the well-established chemistry of pyridine and diene ligands. Spectroscopic techniques such as NMR and IR, along with X-ray crystallography of any resulting complexes, would be essential to definitively characterize the coordination modes and the structural details of the metal-ligand interactions.

Interactive Data Table: Potential Coordination Modes

Coordination Site(s)Metal Ion Type (Predicted)Potential Hapticity (for Diene)Resulting Structure
Pyridine NitrogenHard acids (e.g., Mg²⁺, Al³⁺)N/AMonodentate complex
Diene SystemSoft, low-valent metals (e.g., Fe(0), Pd(0))η², η⁴π-complex
Pyridine N and DieneTransition metals (e.g., Rh(I), Ru(II))η² or η⁴Chelated monomer
Pyridine N / DieneMultiple metal centersη² or η⁴Bridged polymer/oligomer

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon resonances and to determine the stereochemistry of the molecule.

Comprehensive 1D and 2D NMR Assignments (e.g., COSY, HSQC, HMBC, NOESY for stereochemistry)

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring and the butadienyl side chain. The protons on the pyridine ring (H-2/H-6 and H-3/H-5) would appear as doublets in the aromatic region. The vinyl protons of the buta-1,3-dienyl group would resonate in the olefinic region, with their chemical shifts and coupling constants being indicative of their relative positions and the (Z)-configuration of the double bond. The methyl group protons would appear as a singlet in the upfield region.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for all carbon atoms in the molecule. The chemical shifts of the pyridine carbons would be influenced by the electron-withdrawing nature of the nitrogen atom and the substitution at the C-4 position. The sp² hybridized carbons of the diene system would be found in the downfield region of the spectrum.

Two-dimensional NMR experiments are crucial for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would establish the correlations between adjacent protons, for instance, between the protons on the pyridine ring and between the olefinic protons of the side chain.

HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings between protons and carbons (2-3 bonds), which is invaluable for confirming the connection of the butadienyl side chain to the pyridine ring at the C-4 position.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constant (J in Hz)
H-2, H-68.55d6.0
H-3, H-57.25d6.0
H-1'6.80d11.5
H-3' (trans to C-2')5.30d17.0
H-3' (cis to C-2')5.15d10.5
CH₃1.95s-

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2, C-6150.2
C-3, C-5121.0
C-4145.0
C-1'128.5
C-2'141.8
C-3'116.5
CH₃18.5

Stereochemical Assignment through NOE/ROESY Analysis

The (Z)-stereochemistry of the C-1' double bond is a key structural feature. This can be definitively confirmed using Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROESY) spectroscopy. An NOE correlation would be expected between the proton at C-1' and the protons of the methyl group at C-2'. Conversely, a lack of significant NOE between the H-1' proton and the pyridine ring protons (H-3/H-5) would further support the assigned (Z)-geometry.

Vibrational Spectroscopy (FT-IR, Raman): Analysis of Characteristic Modes

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The FT-IR and Raman spectra of this compound would be characterized by vibrations of the pyridine ring and the conjugated diene side chain. Based on data for related compounds like 4-vinylpyridine (B31050) and styrene, the following characteristic vibrational modes can be anticipated tandfonline.comresearchgate.net.

Predicted Vibrational Frequencies:

Vibrational ModePredicted Frequency (cm⁻¹)Intensity (IR)Intensity (Raman)
C-H stretch (pyridine)3100-3000MediumMedium
C-H stretch (alkenyl)3080-3010MediumMedium
C=C stretch (conjugated diene)1640-1600Medium-StrongStrong
C=N, C=C stretch (pyridine ring)1600-1450StrongMedium-Strong
C-H in-plane bend1450-1300MediumMedium
C-H out-of-plane bend (vinyl)1000-850StrongWeak
Ring breathing (pyridine)~990StrongMedium

The C=C stretching vibrations of the conjugated diene system are expected to be strong in the Raman spectrum due to the polarizability of the pi system spectroscopyonline.com. The out-of-plane C-H bending vibrations of the vinyl group would give rise to strong absorptions in the FT-IR spectrum tandfonline.com.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound. The exact mass of this compound can be calculated from its molecular formula, C₁₀H₁₁N.

Calculated Exact Mass:

Molecular Formula: C₁₀H₁₁N

Monoisotopic Mass: 145.08915 Da

HRMS analysis would confirm this exact mass with high accuracy, typically within a few parts per million (ppm), thus validating the elemental composition of the molecule. The fragmentation pattern in the mass spectrum would likely show a prominent molecular ion peak (M⁺). Common fragmentation pathways would involve the loss of a methyl group (M-15) or cleavage of the butadienyl side chain.

X-ray Crystallography of this compound and its Derivatives/Complexes

While no crystal structure for this compound itself has been reported in the searched literature, analysis of related structures and general principles of conformational analysis can provide insight into its likely solid-state arrangement.

Solid-State Molecular Conformation

The conformation of the butadienyl side chain relative to the pyridine ring is of particular interest. Conjugated dienes can exist in either an s-trans or s-cis conformation around the central single bond libretexts.orgyoutube.com. The s-trans conformation is generally more stable due to reduced steric hindrance libretexts.org.

For this compound, the s-trans conformation of the diene is expected to be the dominant form in the solid state to minimize steric clash between the vinyl group and the pyridine ring. The planarity of the conjugated system would be largely maintained to maximize pi-orbital overlap. The pyridine ring and the diene side chain would likely be nearly coplanar, although some twisting may occur to alleviate minor steric interactions. The packing of the molecules in the crystal lattice would be governed by intermolecular forces such as van der Waals interactions and potential weak C-H···N hydrogen bonds.

Intermolecular Interactions and Crystal Packing

A comprehensive search of scientific literature and crystallographic databases did not yield specific information on the crystal structure, intermolecular interactions, or crystal packing of the compound this compound. General principles of crystallography suggest that the packing of molecules in a crystal lattice is governed by a variety of intermolecular forces. For a molecule with the structure of this compound, these would likely include:

Van der Waals Forces: These non-specific interactions, arising from temporary fluctuations in electron density, would be present between the aliphatic and aromatic portions of the molecules.

π-π Stacking: The presence of the pyridine ring suggests the possibility of π-π stacking interactions, where the electron-rich π systems of adjacent pyridine rings align.

C-H···N Hydrogen Bonds: Weak hydrogen bonds could form between hydrogen atoms on the methyl or butadienyl groups and the nitrogen atom of the pyridine ring on neighboring molecules.

Without experimental data from X-ray crystallography, any description of the specific crystal packing arrangement, including unit cell parameters and space group, remains speculative.

Table 4.4.2.1: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell Dimensionsa = ? Å, b = ? Å, c = ? Å, α = ?°, β = ?°, γ = ?°
Molecules per Unit Cell (Z)Data not available
Calculated DensityData not available
Hydrogen Bond GeometryData not available
π-π Stacking ParametersData not available
Note: This table is for illustrative purposes only, as no experimental crystallographic data has been reported for this specific compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiopure Compounds

The (1Z) configuration of the double bond in this compound does not inherently create a chiral center. However, if the molecule were to adopt a non-planar, helical conformation that is stable on the timescale of the spectroscopic measurement, it could potentially exhibit chiroptical properties. In such a case, the enantiomers would be atropisomers.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. An ECD spectrum would provide information about the absolute configuration and conformational preferences of an enantiopure sample.

A search of the scientific literature revealed no published studies on the chiroptical spectroscopy of enantiopure this compound. Therefore, no experimental ECD data is available. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the ECD spectrum if a stable, chiral conformation is hypothesized.

Table 4.5.1: Predicted Chiroptical Data for Hypothetical Enantiomers of this compound

ParameterPredicted Value for (P)-atropisomerPredicted Value for (M)-atropisomer
Wavelength of Maxima (nm)Data not availableData not available
Molar Ellipticity (deg·cm²/dmol)Data not availableData not available
Key Cotton EffectsData not availableData not available
Note: This table is purely hypothetical as no experimental or theoretical chiroptical data has been reported for this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a chemical system.

For a molecule like 4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine, DFT would be a common choice due to its balance of computational cost and accuracy. These calculations could provide insights into several key areas as outlined below.

Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

The electronic character of a molecule is dictated by its molecular orbitals. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. scilit.comprinceton.edu A smaller gap generally implies a more reactive species. scilit.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-methylbuta-1,3-dienyl substituent, while the LUMO would likely be centered on the electron-deficient pyridine (B92270) ring. The precise energy levels and distribution would be determined by the specific DFT functional and basis set employed in the calculation.

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound

ParameterHypothetical Value (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6

Note: This table is illustrative and not based on published experimental or computational data for the specific compound.

Geometric Optimizations and Conformational Analysis

Geometric optimization calculations are performed to find the lowest energy structure of a molecule. For a flexible molecule such as this compound, this involves exploring different conformations arising from rotation around single bonds, particularly the bond connecting the diene substituent to the pyridine ring.

A conformational analysis would identify the most stable conformer(s) and the energy barriers between them. This is critical as the molecule's properties can be highly dependent on its three-dimensional shape. The "(1Z)" designation in the name specifies the stereochemistry around the first double bond of the diene, but rotation around the C-C single bonds can still lead to various spatial arrangements.

Vibrational Frequency Calculations for Spectroscopic Correlation

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, one can confirm the structure of the synthesized molecule and assign the observed spectral bands to specific molecular motions.

Reaction Mechanism Elucidation: Transition State Calculations

Quantum chemical calculations are invaluable for studying reaction mechanisms. By locating and characterizing transition state structures, chemists can understand the energy barriers and pathways of chemical reactions. For instance, if this compound were to participate in a reaction, such as a Diels-Alder cycloaddition, transition state calculations could predict the feasibility and stereochemical outcome of the reaction. nih.gov These calculations provide a detailed picture of bond-forming and bond-breaking processes.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static molecules in a vacuum, molecular dynamics (MD) simulations provide insights into the behavior of molecules over time, often in the presence of a solvent.

Conformational Dynamics in Solution

MD simulations can be used to study the conformational dynamics of this compound in a solvent. By simulating the motion of the molecule and surrounding solvent molecules over nanoseconds or longer, researchers can observe how the molecule flexes, rotates, and interacts with its environment. This can reveal the preferred conformations in solution, which may differ from the gas-phase minimum energy structure, and the timescales of conformational changes. Such studies have been performed on pyridine and its derivatives to understand their behavior at interfaces and in solution.

Interactions with Solvents or Other Chemical Species

The interaction of a solute molecule with its surrounding solvent can significantly influence its stability, reactivity, and spectroscopic properties. Computational chemistry offers powerful tools to model these interactions, which are broadly categorized into implicit and explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism-PCM (IEF-PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. acs.orgrsc.org This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute. For this compound, these models could be used to predict how its geometry and electronic structure are perturbed in solvents of varying polarity, from non-polar solvents like toluene (B28343) to polar protic solvents like ethanol.

Explicit Solvation Models: For a more detailed understanding of specific interactions, such as hydrogen bonding, explicit solvent models are employed. In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation along with the solute molecule. rsc.org This method is computationally more demanding but provides crucial information on the nature and strength of direct solute-solvent interactions. For instance, in a protic solvent like water or methanol, this model could elucidate the hydrogen bonding between the solvent's hydroxyl group and the nitrogen atom of the pyridine ring.

Below is a hypothetical data table illustrating the types of results that could be generated from a computational study on the solvent effects on the dipole moment of this compound using an implicit solvent model.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)
Gas Phase1.02.50
Toluene2.42.85
Acetone20.73.50
Ethanol24.63.75
Water78.44.10

Note: The data in this table is hypothetical and serves to illustrate the expected trend of increasing dipole moment with increasing solvent polarity.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are primary tools for this purpose. mdpi.com

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. Studies on pyridine and its derivatives have demonstrated that solvent effects can cause significant changes in chemical shifts, and these can be effectively modeled computationally. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectra (UV-Vis) of molecules are governed by electronic transitions between molecular orbitals. TD-DFT is a widely used method to predict the absorption wavelengths (λmax) and corresponding oscillator strengths (f) of these transitions. medium.comnih.gov For this compound, with its conjugated system extending from the pyridine ring to the diene substituent, TD-DFT calculations would be expected to predict strong absorptions in the UV region. The calculations could also reveal the nature of these transitions, for example, whether they are π → π* or n → π* transitions.

A representative table of predicted UV-Vis absorption data for this compound in a given solvent, as would be generated by TD-DFT calculations, is shown below.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁3100.45HOMO → LUMO (π → π)
S₀ → S₂2650.15HOMO-1 → LUMO (π → π)
S₀ → S₃2400.08n → π*

Note: This data is hypothetical and for illustrative purposes. The actual values would depend on the level of theory, basis set, and solvent model used in the calculation.

Structure-Reactivity Relationship Modeling

Structure-Reactivity Relationship (SRR) and Structure-Activity Relationship (SAR) modeling are computational approaches used to understand how the chemical structure of a molecule influences its reactivity or biological activity. nih.govresearchgate.net These models often rely on the calculation of various molecular descriptors.

Molecular Descriptors: A wide range of descriptors can be calculated using quantum chemical methods. These include:

Electronic Descriptors: Charges on atoms, dipole moment, energies of frontier molecular orbitals (HOMO and LUMO), and the HOMO-LUMO energy gap. The HOMO-LUMO gap is often used as an indicator of chemical reactivity.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Quantum Chemical Descriptors: Reactivity indices derived from conceptual DFT, such as electronegativity, hardness, softness, and the Fukui function, which predicts the most likely sites for nucleophilic and electrophilic attack. mdpi.com

By calculating these descriptors for a series of related pyridine derivatives and correlating them with experimentally observed reactivity, a predictive model can be built. For this compound, such a model could predict its behavior in reactions like cycloadditions, electrophilic substitutions, or its potential as a ligand in organometallic catalysis.

The following table provides a hypothetical example of how quantum chemical descriptors might be tabulated for a series of 4-substituted pyridines to establish a structure-reactivity relationship.

CompoundSubstituent at C4HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Pyridine-H-6.80-0.506.30
4-methylpyridine-CH₃-6.65-0.456.20
This compound -C(CH₃)=CH-CH=CH₂-5.90-1.104.80
4-nitropyridine-NO₂-7.50-2.005.50

Note: This data is illustrative, demonstrating how the extended conjugation of the dienyl group would be expected to raise the HOMO energy and lower the LUMO energy, resulting in a smaller HOMO-LUMO gap compared to simpler substituted pyridines, suggesting higher reactivity.

Potential Applications in Materials Science and Catalysis

Role as a Monomer or Co-Monomer in Polymer Synthesis

The presence of a polymerizable diene group makes 4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine a candidate for the synthesis of novel polymers. While the direct polymerization of this specific monomer is not extensively documented, the reactivity of its isoprene (B109036) unit suggests its potential utility in creating polymers with unique properties.

Synthesis of Novel Polymeric Materials with Tunable Properties

The diene functionality in this compound could potentially undergo polymerization through various mechanisms, including radical, anionic, or coordination polymerization, analogous to isoprene. The resulting polymer would feature a polyisoprene-like backbone with pendant pyridine (B92270) groups. Such a structure would be expected to exhibit a combination of the elastomeric properties of polyisoprene and the functional characteristics of poly(4-vinylpyridine).

The synthesis of block copolymers is another avenue where this monomer could be valuable. For instance, sequential anionic polymerization could be employed, where a living polymer chain, such as polystyrene, initiates the polymerization of this compound. nih.gov The order of monomer addition would be crucial, with monomers of increasing electron affinity being added sequentially. nih.gov This approach would lead to the formation of well-defined block copolymers with distinct hydrophobic (polystyrene) and functional (poly(4-isoprenylpyridine)) blocks, capable of self-assembly into ordered nanostructures. researchgate.netharth-research-group.org

Functional Polymers through Post-Polymerization Modification

The pendant pyridine groups on a polymer derived from this compound would offer a versatile platform for post-polymerization modification. nih.govsemanticscholar.orgresearchgate.net This strategy allows for the introduction of a wide array of functional groups onto a pre-formed polymer backbone, enabling the fine-tuning of material properties without altering the polymer's degree of polymerization. nih.govsemanticscholar.org

For example, the nitrogen atom of the pyridine ring can be quaternized to introduce permanent positive charges, creating ionomers with applications in membranes, ion-exchange resins, and as antibacterial surfaces. nih.gov Furthermore, the pyridine moiety can act as a nucleophile or a ligand for metal coordination, allowing for the attachment of other functional molecules or the creation of polymer-supported catalysts. The diene unit itself, if not fully polymerized, could also be a site for modifications such as thiol-ene additions. wiley-vch.de

Application as a Ligand in Organometallic Chemistry

The pyridine nitrogen in this compound possesses a lone pair of electrons, making it an excellent ligand for a wide range of transition metals. nih.govjscimedcentral.com The presence of the diene tail could influence the electronic properties and steric environment of the resulting metal complexes, potentially leading to novel catalytic activities. researchgate.net

Design of Novel Transition Metal Catalysts

Transition metal complexes featuring pyridine-based ligands are ubiquitous in catalysis. By incorporating this compound as a ligand, it is conceivable to design new catalysts for various organic transformations. For example, palladium complexes bearing this ligand could potentially be active in cross-coupling reactions like the Heck or Suzuki reactions. researchgate.netorganic-chemistry.orgwikipedia.org The electronic nature of the pyridine ring and the steric bulk of the diene substituent could modulate the reactivity and selectivity of the catalyst. rsc.org Furthermore, iron or ruthenium complexes with such ligands could exhibit interesting redox properties and catalytic activity in oxidation reactions. rsc.org The synthesis of complexes with various transition metals such as Ni(II), Cu(I), and Ag(I) with pyridine-based ligands has been reported, suggesting that this compound could form stable complexes with these metals as well. jscimedcentral.comekb.eg

Precursor for Advanced Organic Synthesis

The dual functionality of this compound, comprising a nucleophilic pyridine ring and a reactive diene system, makes it a potentially valuable building block for the synthesis of more complex organic molecules.

The conjugated diene system is particularly suited for participating in pericyclic reactions, most notably the Diels-Alder reaction. organic-chemistry.orgchadsprep.comyoutube.comleah4sci.com This [4+2] cycloaddition reaction would allow for the construction of a six-membered ring onto the pyridine scaffold, providing a powerful tool for the synthesis of complex heterocyclic frameworks. By reacting with a suitable dienophile, a wide range of substituted cyclohexene-fused pyridines could be accessed with high stereoselectivity. nih.gov The reactivity of the diene can be tuned by the electronic nature of the dienophile, with electron-withdrawing groups on the dienophile generally accelerating the reaction. organic-chemistry.org

Building Block for Complex Natural Product Synthesis

Pyridine derivatives are integral components of numerous natural products, including many alkaloids and polyketides. semanticscholar.org The synthesis of these complex molecules often relies on the use of simpler, functionalized building blocks that can be iteratively coupled to construct the final carbon skeleton. nih.gov While direct evidence for the use of this compound as a building block is not prominent, its structure is analogous to motifs found in various natural products.

The general strategy of using bifunctional building blocks is a cornerstone of modern synthetic chemistry, enabling the efficient and flexible construction of complex molecules. nih.gov In this context, a compound like this compound could theoretically serve as a versatile precursor. The pyridine ring can be a key pharmacophore or a synthetic handle for further transformations, while the diene can participate in reactions to build larger, more intricate structures.

Intermediate in the Preparation of Specialized Fine Chemicals

The synthesis of specialized fine chemicals often requires multi-step reaction sequences where key intermediates possess specific functional groups that allow for controlled chemical transformations. Pyridine and its derivatives are frequently employed as intermediates in the synthesis of agrochemicals, pharmaceuticals, and other high-value chemical products. semanticscholar.orgresearchgate.net

The reactivity of the diene in this compound would allow for a range of chemical modifications, such as Diels-Alder reactions, to introduce new ring systems and stereocenters. The pyridine nitrogen can be quaternized or oxidized to modulate the reactivity of the ring and facilitate specific substitution patterns. organic-chemistry.orgnih.gov The combination of these reactive sites makes such a compound a potentially valuable intermediate for accessing a diverse array of substituted pyridine derivatives that are not easily accessible through other synthetic routes.

Functional Materials: Thin Films and Other Applications

The development of functional materials with tailored electronic, optical, or surface properties is a major focus of materials science. Pyridine-containing polymers and molecules are known to have interesting properties for applications in areas such as organic electronics and sensor technology.

While specific research on the use of this compound in thin films is not available, the general properties of pyridine derivatives suggest potential applicability. The pyridine unit can be used to coordinate with metal ions to form metallopolymers or to create ordered structures through hydrogen bonding. The diene functionality could be exploited for polymerization or cross-linking to form stable thin films. The conjugated system of the diene, in conjunction with the aromatic pyridine ring, may also impart interesting photophysical properties to materials derived from this compound.

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes and Stereoselective Control

The synthesis of substituted pyridines and conjugated dienes are well-established fields, yet the stereoselective construction of molecules like 4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine presents ongoing challenges and opportunities. nih.govnih.gov Future research will likely focus on developing more efficient and highly stereoselective synthetic methodologies.

Modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings, are powerful tools for forming C-C bonds and could be adapted for the synthesis of this compound. nih.govmdpi.com A key area of investigation would be the development of catalytic systems that offer precise control over the (Z)-geometry of the diene. For instance, methods that utilize the stereoselective palladium-catalyzed cross-coupling of dienylsulfinates, derived from the ring-opening of sulfolenes, could provide a direct and scalable route to dienes with challenging cis double bonds. nih.govresearchgate.net

Another promising avenue is the direct C-H alkenylation of pyridine (B92270) derivatives. nih.govresearchgate.net Research into Pd/Cu catalyzed C-H functionalization of pyridinium (B92312) salts with internal alkynes has demonstrated the potential for stereodivergent synthesis, where the choice of N-activating group on the pyridine ring can tune the E/Z selectivity of the resulting alkenylpyridine. nih.govresearchgate.net Adapting such methods could lead to a highly convergent synthesis of the target compound. Furthermore, formal [3+3] cycloaddition reactions using enamine and unsaturated aldehyde precursors represent a practical approach for constructing the substituted pyridine core, which could then be further functionalized. acs.org

Table 1: Potential Synthetic Strategies and Research Focus

Synthetic Approach Research Focus Potential Advantages
Transition-Metal Cross-Coupling Development of ligands and conditions for high (Z)-selectivity. High functional group tolerance; modularity.
Direct C-H Alkenylation Tuning of N-activating groups and catalysts for stereocontrol. Increased atom economy; fewer pre-functionalization steps.
Sulfolene-Based Dienylation Optimization of base-induced ring opening and coupling. Access to synthetically challenging (Z)-dienes. nih.govresearchgate.net
[2+2+2] Cycloaddition Cobalt-catalyzed cycloaddition of alkynes and nitriles. Efficient assembly of multi-substituted pyridine rings. rsc.org

Investigation of Advanced Reactivity Patterns

The conjugated diene and the pyridine ring in this compound are both reactive moieties, and their interplay could lead to novel chemical transformations. Future studies should aim to systematically investigate the reactivity of this compound.

The conjugated diene system is a classic participant in pericyclic reactions, most notably the Diels-Alder reaction. Exploring its utility as a diene in [4+2] cycloadditions with various dienophiles could lead to a range of complex, fused-ring systems containing the pyridine motif. The inherent stereochemistry of the (1Z)-diene will influence the stereochemical outcome of these reactions, offering a route to specific diastereomers.

The pyridine ring itself offers multiple avenues for functionalization. Recent advances in photochemical organocatalysis have enabled the functionalization of pyridines via pyridinyl radicals. acs.org This strategy, which can be achieved through single-electron reduction of pyridinium ions, allows for C-H functionalization at positions distinct from classical Minisci-type reactions. acs.org Investigating the photochemical reactivity of this compound could unlock new pathways for derivatization without altering the diene structure.

Development of New Catalytic Systems Incorporating the Compound

Pyridine-containing molecules are ubiquitous as ligands in coordination chemistry and catalysis. nih.gov The title compound, with its pyridine nitrogen and π-system of the diene, has the potential to act as a novel bidentate or monodentate ligand for transition metals.

Future research should focus on synthesizing metal complexes with this ligand and evaluating their catalytic activity. Terpyridine-metal complexes are known to be effective in challenging transformations like C-C bond formation. nih.gov Similarly, complexes of this compound could exhibit unique reactivity. The diene moiety could play a crucial role, either by directly participating in the catalytic cycle or by sterically and electronically tuning the metal center.

Drawing inspiration from the success of spirodiphosphine ligands in asymmetric catalysis, where a rigid backbone leads to high enantioselectivity, the defined geometry of the methyl-substituted diene could impart useful structural constraints in a metal's coordination sphere. nih.gov This could be particularly relevant for reactions such as rhodium-catalyzed asymmetric hydrosilylation/cyclization, where ligand geometry is key to stereocontrol. nih.gov

Computational Design and in silico Screening for Specific Applications

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. For a novel compound like this compound, in silico methods can accelerate the discovery of potential applications.

Future research should employ Density Functional Theory (DFT) and other computational methods to model the compound's electronic structure, conformational preferences, and reactivity. dergipark.org.trnih.gov Such studies can provide insight into its frontier molecular orbitals (HOMO/LUMO), which is crucial for understanding its potential in electronic materials or as a ligand. nih.gov

Moreover, molecular docking and quantitative structure-activity relationship (QSAR) studies could be used to screen the compound for potential biological activities. mdpi.comnih.gov Pyridine derivatives have been investigated as inhibitors for a wide range of biological targets, including kinases and dihydrofolate reductase. nih.govresearchgate.netnih.gov In silico screening against libraries of protein targets could identify promising candidates for further biochemical evaluation. rsc.orgrsc.org For example, docking studies could predict the binding affinity and mode of interaction with enzyme active sites, guiding the design of new therapeutic agents. nih.gov

Table 2: Focus Areas for Computational and In Silico Research

Research Area Computational Method Objective
Electronic Properties Density Functional Theory (DFT) Predict HOMO/LUMO energies, reactivity descriptors, and spectral properties.
Ligand Performance DFT and Molecular Mechanics (MM) Model coordination complexes and predict binding energies and geometries.
Biological Activity Molecular Docking, QSAR Screen for potential as an enzyme inhibitor or receptor ligand. mdpi.comnih.gov
Materials Science Solid-State Calculations Predict stability and electronic properties within larger assemblies like COFs. nih.gov

Integration into Supramolecular Assemblies or Self-Assembled Systems

Supramolecular chemistry and self-assembly offer a bottom-up approach to creating complex, functional materials from molecular building blocks. The pyridine moiety is an excellent functional group for directing self-assembly through coordination bonds or hydrogen bonding. nih.govnih.govtue.nl

The compound could also be incorporated into polymers to create novel nanomaterials. Polymerization-induced self-assembly (PISA) is a powerful technique for creating block copolymer nano-objects in situ. rsc.orgrsc.org A monomer derived from this compound could be polymerized to form block copolymers that self-assemble into micelles, vesicles, or other morphologies, driven by interactions involving the pyridine and diene groups. rsc.orgresearchgate.net The ability of pyridine units to participate in hydrogen bonding could also be exploited to create hierarchically structured materials. acs.org

Q & A

What are the recommended synthetic routes for 4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine, and how can stereoselectivity be controlled?

Level: Basic
Answer:
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-Miyaura reactions) to attach the dienyl group to the pyridine ring. Stereoselectivity (Z-configuration) is achieved by optimizing reaction conditions such as ligand choice, solvent polarity, and temperature. For example, bulky ligands like triarylphosphines can favor the Z-isomer by steric hindrance. Post-synthesis, nuclear magnetic resonance (NMR) analysis of coupling constants (e.g., 3JHH^3J_{H-H} values >15 Hz for trans double bonds) confirms stereochemistry .

Key Reaction Parameters:

ConditionOptimal Range
LigandTriarylphosphine
SolventDMF or THF
Temperature60–80°C

How can discrepancies in biological activity data (e.g., kinase inhibition) be resolved when testing this compound?

Level: Advanced
Answer:
Contradictions in bioactivity data often arise from assay variability, impurities, or off-target effects. To resolve these:

  • Validate Assays: Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across independent labs.
  • Purification: Employ high-performance liquid chromatography (HPLC) to isolate the pure Z-isomer, as stereochemical impurities can skew results.
  • Computational Modeling: Perform molecular docking studies to predict binding affinities to kinase active sites (e.g., ATP-binding pockets). Compare results with experimental IC50_{50} values to identify outliers .

What spectroscopic methods are critical for confirming the E/Z isomerism of the dienyl substituent?

Level: Basic
Answer:

1^1H NMR Spectroscopy: Measure coupling constants between protons on the dienyl chain. For Z-isomers, 3JHH^3J_{H-H} values for adjacent double bonds typically range between 10–12 Hz (cis), while E-isomers show values >15 Hz (trans) .

Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention times with synthetic standards. Z-isomers often elute earlier due to reduced polarity .

Infrared (IR) Spectroscopy: Analyze C=C stretching frequencies (1650–1680 cm1^{-1}) to confirm conjugation with the pyridine ring.

How can ligand efficiency be enhanced for f-element separation applications?

Level: Advanced
Answer:
To improve binding affinity and selectivity for lanthanides/actinides:

  • Functionalization: Introduce electron-donating groups (e.g., phosphoryl or sulfonyl) to the pyridine ring to strengthen metal-ligand coordination .
  • Structural Tuning: Modify the dienyl chain length to optimize steric and electronic interactions.
  • Binding Studies: Use X-ray crystallography or extended X-ray absorption fine structure (EXAFS) to characterize coordination geometries. Validate with solvent extraction experiments in biphasic systems .

What safety protocols are essential for handling this compound given its potential irritancy?

Level: Basic
Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods for synthesis and purification steps.
  • Emergency Response: In case of exposure, rinse eyes/skin with water for 15+ minutes and consult SDS guidelines for irritant management (e.g., H315/H319 codes) .

How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Level: Advanced
Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The pyridine ring’s electron-deficient nature makes the 4-position susceptible to nucleophilic attack.
  • Solvent Effects: Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) to model kinetic vs. thermodynamic control.
  • Validate Experimentally: Compare predicted activation energies with experimental Arrhenius plots from kinetic studies .

What strategies mitigate decomposition during prolonged storage?

Level: Advanced
Answer:

  • Storage Conditions: Keep under inert gas (Ar/N2_2) at –20°C in amber vials to prevent oxidation and photodegradation.
  • Stabilizers: Add radical scavengers (e.g., BHT) at 0.1–1.0 wt%.
  • Regular QC: Monitor purity via HPLC every 3–6 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.